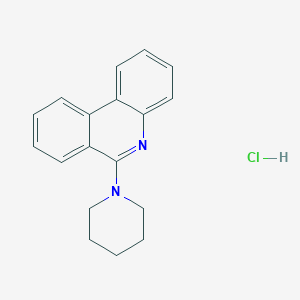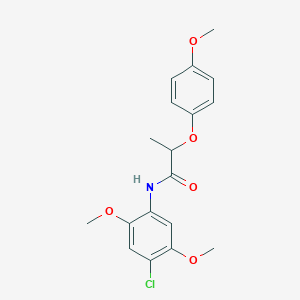
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, also known as CPM, is a synthetic compound that has gained attention in the scientific community due to its potential use in research applications. CPM belongs to the family of phenethylamines and is structurally similar to other compounds such as 2C-B and DOB.
作用機序
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide acts as a partial agonist at the 5-HT2A receptor, which is involved in various physiological and behavioral processes such as mood regulation, perception, and cognition. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to produce psychedelic effects such as changes in perception, mood, and thought processes.
実験室実験の利点と制限
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to produce consistent and reproducible effects, making it a useful tool for studying the 5-HT2A receptor and its associated processes.
However, there are also limitations to the use of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have neurotoxic effects in vitro, which may limit its use in certain types of research. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has not been extensively studied in vivo, and its effects on the human body are largely unknown.
将来の方向性
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide. One area of interest is the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide as a tool for studying the 5-HT2A receptor and its associated processes. Additionally, further research is needed to determine the potential neurotoxic effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide and its safety for use in humans. Finally, there is a need for more research on the biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, as well as its potential therapeutic applications.
合成法
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide can be synthesized using a multi-step process starting with the reaction between 4-chloro-2,5-dimethoxybenzaldehyde and 4-methoxyphenol. The resulting intermediate is then reacted with 2-bromo-1-(4-methoxyphenoxy)propane to form the final product, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide. The purity of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide can be improved using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been used in various scientific research applications, including studies on receptor binding, neurotoxicity, and behavioral effects. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to bind to serotonin receptors, specifically the 5-HT2A receptor, which is involved in various physiological and behavioral processes. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been used in studies on neurotoxicity, where it has been shown to cause damage to brain cells in vitro. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been used in behavioral studies, where it has been shown to produce psychedelic effects similar to other compounds in the phenethylamine family.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-11(25-13-7-5-12(22-2)6-8-13)18(21)20-15-10-16(23-3)14(19)9-17(15)24-4/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAWOURICVDMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

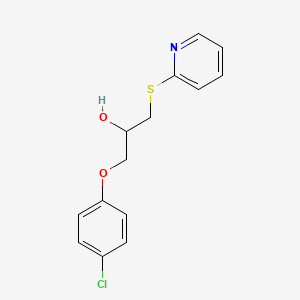
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)
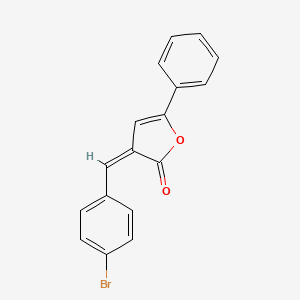
![6-(diphenylmethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5123209.png)
![1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5123217.png)
![3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5123233.png)
![3-propyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5123241.png)
![4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5123256.png)
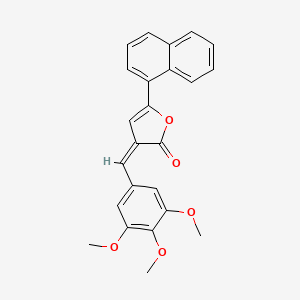
![N-{4-acetyl-5-[(acetylamino)methyl]-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5123271.png)
![4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5123285.png)

![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5123298.png)
